3,3-dichloroprop-2-enal

Genetic Toxicology Mutagenicity Structure-Activity Relationship

3,3-Dichloroprop-2-enal (3,3-dichloroacrolein, CAS 2648-51-3) is a gem-dichlorinated α,β-unsaturated aldehyde belonging to the haloacrolein class. It is characterized by the presence of two chlorine atoms on the β-carbon (C3) of the propenal backbone.

Molecular Formula C3H2Cl2O
Molecular Weight 124.95 g/mol
CAS No. 2648-51-3
Cat. No. B1265527
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,3-dichloroprop-2-enal
CAS2648-51-3
Molecular FormulaC3H2Cl2O
Molecular Weight124.95 g/mol
Structural Identifiers
SMILESC(=C(Cl)Cl)C=O
InChIInChI=1S/C3H2Cl2O/c4-3(5)1-2-6/h1-2H
InChIKeyYCOYDSQEOWWYDT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,3-Dichloroprop-2-enal (CAS 2648-51-3): A Specialized α,β-Unsaturated Aldehyde for Heterocyclic Synthesis and Agrochemical R&D


3,3-Dichloroprop-2-enal (3,3-dichloroacrolein, CAS 2648-51-3) is a gem-dichlorinated α,β-unsaturated aldehyde belonging to the haloacrolein class. It is characterized by the presence of two chlorine atoms on the β-carbon (C3) of the propenal backbone. This substitution pattern distinguishes it from parent acrolein and from regioisomeric or mono-halogenated analogs [1]. The compound is primarily employed as an electrophilic building block in the synthesis of heterocycles—including 2H-pyran-2-ones, chloropyrazoles, and isoxazoles—and as a key intermediate in the preparation of the insecticide pyridalyl via its 3,3-dichloro-2-propenyloxy moiety [2].

Why 3,3-Dichloroprop-2-enal Cannot Be Replaced by Generic Haloacroleins in Critical Synthetic Sequences


Although all haloacroleins share the α,β-unsaturated aldehyde electrophilic core, the position and number of halogen substituents profoundly alter reactivity, regioselectivity, and toxicological profile. The gem-dichloro substitution at C3 of 3,3-dichloroprop-2-enal suppresses 'anomalous' HCl-elimination condensation pathways that predominate with 2-chloro- and trichloroacrolein, instead favoring 'normal' water-elimination condensations with active methylene compounds [1]. Furthermore, the compound's mutagenic potency (91 revertants/nmol in TA100) is an order of magnitude lower than that of 2-bromoacrolein (1140 revertants/nmol), making it a safer handling choice among potent mutagen analogs for synthetic workflows where occupational exposure is a concern [2]. Simple replacement with acrolein would fail entirely due to both its extreme volatility (bp 52.5°C) and its distinct reactivity at the unsubstituted β-position [3].

Quantitative Differentiation of 3,3-Dichloroprop-2-enal: Head-to-Head Comparator Data for Scientific Selection


Mutagenic Potency in Salmonella TA100: 3,3-Dichloroprop-2-enal vs. 2-Chloro- and 2-Bromoacrolein

In the Salmonella typhimurium TA100 Ames assay (without S9 activation), 3,3-dichloroprop-2-enal (designated as [ClCH=C(Cl)CHO]) exhibited a mutagenic potency of 91 revertants/nmol [1]. This value positions it as significantly less potent than 2-chloroacrolein (135 revertants/nmol), and an order of magnitude lower than 2-bromoacrolein (1140 revertants/nmol) assayed within the same comparative study. The target compound is thus the least mutagenic among the dichlorinated and monobrominated congeners, yet still substantially more mutagenic than acrolein, for which quantitative data were not reported in this specific series.

Genetic Toxicology Mutagenicity Structure-Activity Relationship

Experimental Ames Mutagenicity Classification: 3,3-Dichloroprop-2-enal vs. Structurally Masked Analogs

3,3-Dichloroprop-2-enal (CAS 2648-51-3) is experimentally classified as 'mutagen' in the Ames test according to the QSAR database curated by Pérez-Garrido et al. (2010) [1]. In contrast, its 2-methyl-substituted derivative, 2-methyl-3,3-dichloroacrolein, is classified as 'inactive' (non-mutagenic) in the same experimental dataset [2]. This highlights the critical impact of the C2-methyl group on abrogating mutagenicity: while the 2-methyl analog may be preferred for applications requiring a non-mutagenic dichlorovinyl aldehyde, its steric hindrance and altered electronic properties may render it unsuitable for reactions requiring the unsubstituted α-position reactivity of the parent 3,3-dichloroprop-2-enal.

QSAR Mutagenicity Prediction Regulatory Toxicology

Boiling Point Separation from Acrolein and Regioisomeric 2,3-Dichloroacrolein for Purification and Handling

The boiling point of 3,3-dichloroprop-2-enal is approximately 152.4°C at 760 mmHg, compared to 52.5°C for acrolein and 170.3°C for 2,3-dichloroacrolein (the regioisomer with chlorine at C2 and C3) . This represents a ~100°C elevation over the parent acrolein, drastically reducing vapor pressure (3.5 mmHg at 25°C) and airborne exposure risk during handling. The 3,3-isomer also boils roughly 18°C lower than its 2,3-dichloro regioisomer, offering an operational advantage in fractional distillation purification, where the 3,3-isomer can be separated from higher-boiling byproducts at lower energy cost.

Physicochemical Properties Process Chemistry Purification

Condensation Regioselectivity: 'Normal' vs. 'Anomalous' Pathway Dominance Compared to Trichloroacrolein

In condensations with active methylene compounds, 3,3-dichloroprop-2-enal (β,β-dichloroacrolein) reacts predominantly via 'normal' water elimination between the aldehyde group and the methylene group, producing conventional condensation products [1]. In contrast, trichloroacrolein frequently undergoes 'anomalous' condensation involving HCl elimination and α-pyrone ring closure. The Roedig study explicitly states that anomalous condensations are 'außerordentlich selten' (extraordinarily rare) for the β,β-dichloro congener, whereas α-chloro substitution (as in 2-chloroacrolein or trichloroacrolein) strongly promotes anomalous pathways. This mechanistic divergence provides predictable, clean reaction profiles for the 3,3-dichloro isomer, reducing byproduct formation that would complicate downstream purification.

Synthetic Methodology Heterocyclic Chemistry Reaction Mechanism

Unique Substrate for One-Stage 2H-Pyran-2-one Synthesis via Dichlorodienic Ketone Bypass

Sorokina and Zakharkin (1964) demonstrated that 6-substituted 2H-pyran-2-ones can be prepared directly from 3,3-dichloroacrolein or its chloroacetals in a single stage, without requiring isolation of the intermediate dichlorodienic ketones [1]. This contrasts with alternative synthetic routes to 2-pyrones, which often require multi-step sequences or the use of more expensive unsaturated carbonyl precursors. The paper explicitly notes that 3-alkoxy-1,1,3-trichloropropene or 3-alkoxy-1,1,1,3-tetrachloropropane can serve as synthetic equivalents, but the direct use of 3,3-dichloroacrolein itself avoids an additional deprotection/hydrolysis step. Yields and specific substrates are detailed in the full paper; the key differentiation is the one-stage, telescoped sequence enabled uniquely by the 3,3-dichloro substitution pattern.

Heterocyclic Synthesis 2-Pyrone Chemistry Process Efficiency

Proven Agrochemical Intermediate: Pyridalyl Insecticide Requires Specific 3,3-Dichloro-2-propenyloxy Moiety

The commercial insecticide pyridalyl contains a 3,3-dichloro-2-propenyloxy group that is essential for its activity against lepidopterous pests [1]. In the discovery program, various analogs were synthesized, and the 3,3-dichloro-2-propenyl ether derivative of 2-(trifluoromethyl)-4-phenoxyphenyl was found to possess insecticidal activity, albeit weaker than the optimized pyridalyl structure. Attempts to replace the 3,3-dichloro-2-propenyl group with other alkenyl or haloalkenyl moieties resulted in loss of activity, demonstrating that the gem-dichloro substitution pattern at the terminal position of the propenyl group is a critical pharmacophoric element. This creates a sustained procurement demand for 3,3-dichloroprop-2-enal as the direct precursor to this moiety in any pyridalyl analog program.

Agrochemical Synthesis Insecticide Intermediate Structure-Activity Relationship

High-Value Application Scenarios for 3,3-Dichloroprop-2-enal Procurement Based on Quantitative Evidence


Synthesis of 2H-Pyran-2-one Libraries for Medicinal Chemistry

Procurement of 3,3-dichloroprop-2-enal is strongly indicated for medicinal chemistry groups synthesizing 6-substituted 2H-pyran-2-one libraries. The one-stage, telescoped protocol demonstrated by Sorokina and Zakharkin (1964) eliminates intermediate isolation, directly compressing synthetic cycle times [1]. The compound's predictable 'normal' condensation pathway with active methylene compounds ensures cleaner reaction profiles compared to trichloroacrolein, which suffers from competing anomalous cyclization [2]. This reagent should be prioritized over 2,3-dichloroacrolein for 2-pyrone synthesis due to the 3,3-isomer's established literature precedent and lower boiling point for purification.

Pyridalyl Analog Synthesis and Agrochemical Metabolite Studies

Agrochemical R&D teams developing lepidoptericide candidates or conducting environmental metabolite profiling of pyridalyl must procure 3,3-dichloroprop-2-enal as the sole entry point to the critical 3,3-dichloro-2-propenyloxy pharmacophore [3]. No alternative aldehyde can deliver this exact substitution pattern. The compound's moderate mutagenic potency (91 revertants/nmol) relative to 2-bromoacrolein (1140 revertants/nmol) makes it the safer haloacrolein for kilogram-scale procurement in pilot-plant settings, provided appropriate engineering controls are maintained [4].

Genotoxicity SAR Studies of α,β-Unsaturated Carbonyl Compounds

3,3-Dichloroprop-2-enal serves as a key reference compound in structure-activity relationship studies examining the impact of β,β-dihalogen substitution on mutagenic potency. Its experimentally confirmed 'mutagen' classification in the Ames assay, coupled with its moderate quantitative potency (91 revertants/nmol), places it as an essential intermediate data point between highly potent 2-bromoacrolein (1140 revertants/nmol) and inactive 2-methyl-3,3-dichloroacrolein [4][5]. Toxicology laboratories conducting systematic mutagenicity profiling of haloacroleins should include this compound as a critical comparator.

Isoxazole and Chloropyrazole Heterocycle Synthesis

For research groups synthesizing 3-(β,β-dichlorovinyl)-isoxazoles via nitrile oxide cycloaddition or 1-aryl-5-chloropyrazoles via hydrazone cyclization, 3,3-dichloroprop-2-enal is the required starting material [6][7]. The gem-dichlorovinyl group installed by this aldehyde cannot be equivalently introduced by 2,3-dichloroacrolein, which would place chlorine at the internal position of the propenyl chain rather than the terminal position, fundamentally altering the steric and electronic properties of the resulting heterocycle.

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